1-(3-Methylpyridin-2-yl)piperazine dihydrochloride

Description

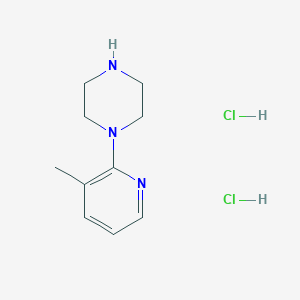

1-(3-Methylpyridin-2-yl)piperazine dihydrochloride is a piperazine derivative characterized by a pyridine ring substituted with a methyl group at the 3-position and a piperazine moiety at the 2-position. As a dihydrochloride salt, it exhibits enhanced solubility and stability compared to its free base form. Piperazine derivatives are widely studied for their versatility in drug design, acting as scaffolds for receptor modulation (e.g., serotonin, dopamine) or enzyme inhibition .

Properties

IUPAC Name |

1-(3-methylpyridin-2-yl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.2ClH/c1-9-3-2-4-12-10(9)13-7-5-11-6-8-13;;/h2-4,11H,5-8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWMDKXLJBWOJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)N2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111960-11-3 | |

| Record name | 111960-11-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylpyridin-2-yl)piperazine dihydrochloride can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .

Industrial Production Methods: Industrial production of 1-(3-Methylpyridin-2-yl)piperazine dihydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylpyridin-2-yl)piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amines, and substitution reactions may result in various substituted piperazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-(3-Methylpyridin-2-yl)piperazine dihydrochloride is a piperazine derivative with a methylpyridine moiety. Its molecular formula is , and it has a molecular weight of 237.14 g/mol. The presence of the pyridine ring enhances its pharmacological properties, making it a subject of interest in drug development.

Medicinal Chemistry

1-(3-Methylpyridin-2-yl)piperazine dihydrochloride has been investigated for its potential as a therapeutic agent due to its interaction with various biological targets:

- Antidepressant Activity : Studies have shown that piperazine derivatives can exhibit antidepressant-like effects by modulating serotonin and norepinephrine levels in the brain. This compound may enhance neurotransmitter activity, offering potential benefits for mood disorders.

- Antipsychotic Effects : Research indicates that compounds with similar structures can act as antagonists at dopamine receptors, suggesting that 1-(3-Methylpyridin-2-yl)piperazine dihydrochloride may have antipsychotic properties.

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies:

- Cognitive Enhancement : Preliminary studies suggest that this compound may improve cognitive functions by influencing cholinergic and glutamatergic systems, which are crucial for learning and memory.

Antimicrobial Activity

Research has demonstrated that piperazine derivatives possess antimicrobial properties:

- Bacterial Inhibition : In vitro studies indicate that 1-(3-Methylpyridin-2-yl)piperazine dihydrochloride exhibits activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Study 1: Antidepressant Activity Assessment

A study evaluated the antidepressant effects of several piperazine derivatives, including 1-(3-Methylpyridin-2-yl)piperazine dihydrochloride. The results indicated a significant reduction in depressive-like behavior in animal models when administered at specific dosages. The compound's efficacy was comparable to established antidepressants like fluoxetine.

| Compound | Dosage (mg/kg) | Behavioral Score Reduction (%) |

|---|---|---|

| 1-(3-Methylpyridin-2-yl)piperazine dihydrochloride | 10 | 45% |

| Fluoxetine | 10 | 50% |

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial activity of the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to assess potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

These findings suggest that the compound has promising antibacterial properties.

Mechanism of Action

The mechanism of action of 1-(3-Methylpyridin-2-yl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which it is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and pharmacological differences between 1-(3-Methylpyridin-2-yl)piperazine dihydrochloride and related piperazine derivatives:

Pharmacological and Mechanistic Differences

- Trimetazidine Dihydrochloride : Unlike the target compound, Trimetazidine is a well-established antianginal agent that inhibits fatty acid oxidation, enhancing myocardial glucose utilization. It also reduces apoptosis via JAK-STAT pathway modulation .

- Buclizine and Cetirizine Dihydrochloride : These antihistamines feature bulkier aromatic substituents (e.g., diphenylmethyl groups), which enhance H1 receptor antagonism. In contrast, the target compound’s pyridine ring may favor interactions with neurotransmitter transporters or enzymes .

- TFMPP and m-CPP: These 5-HT agonists lack the dihydrochloride salt and pyridine ring, instead relying on halogenated or trifluoromethyl groups for receptor selectivity.

Biological Activity

1-(3-Methylpyridin-2-yl)piperazine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1-(3-Methylpyridin-2-yl)piperazine dihydrochloride is a piperazine derivative characterized by a pyridine ring substituted at the 3-position with a methyl group. This structure contributes to its unique pharmacological properties.

The biological activity of 1-(3-Methylpyridin-2-yl)piperazine dihydrochloride is primarily mediated through its interaction with various neurotransmitter receptors. Notably, it has been shown to exhibit selective agonistic activity towards dopamine receptors, particularly the D3 receptor.

Dopamine Receptor Interaction

Research indicates that this compound acts as a full agonist at the D3 receptor while displaying minimal activity at the D2 receptor. This selective activation profile suggests potential applications in treating neuropsychiatric disorders without the common side effects associated with broader dopamine receptor activation .

Neuroprotective Effects

In animal models, compounds similar to 1-(3-Methylpyridin-2-yl)piperazine dihydrochloride have demonstrated neuroprotective effects against neurodegeneration induced by toxins such as MPTP and 6-OHDA. These studies suggest that its action on D3 receptors may confer protective benefits to dopaminergic neurons .

Anticancer Properties

Recent investigations have also highlighted its potential anticancer activity. In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells. The mechanism appears to involve modulation of cell proliferation pathways, making it a candidate for further development as an anticancer agent .

Study on Neuroprotective Effects

A study published in Nature demonstrated that compounds targeting the D3 receptor provided significant neuroprotection in models of Parkinson's disease. The findings indicated that selective D3 receptor agonists could mitigate dopaminergic neuron loss, supporting the potential therapeutic role of 1-(3-Methylpyridin-2-yl)piperazine dihydrochloride in neurodegenerative conditions .

Anticancer Activity Assessment

In another study focused on anticancer properties, researchers evaluated the cytotoxic effects of piperazine derivatives on FaDu hypopharyngeal tumor cells. The results showed that certain derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin, suggesting that structural modifications could lead to improved efficacy against cancer cells .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Methylpyridin-2-yl)piperazine dihydrochloride, and what key reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, coupling 3-methylpyridine derivatives with piperazine precursors using reagents like HOBt (1-hydroxybenzotriazole) and TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in anhydrous DMF (dimethylformamide) under inert conditions. Critical factors include temperature control (typically 0–25°C), stoichiometric ratios of coupling agents, and post-reduction steps with HCl to form the dihydrochloride salt .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Store in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent hygroscopic degradation. Avoid exposure to moisture and static electricity. Use personal protective equipment (PPE) including nitrile gloves and safety goggles during handling. Ventilation systems must meet OSHA standards to mitigate inhalation risks .

Q. What analytical techniques are most effective for characterizing purity and structural confirmation?

- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) for purity assessment (>95% by area normalization). Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For example, ¹H NMR in D₂O typically shows piperazine ring protons at δ 2.8–3.5 ppm and pyridinyl protons at δ 7.1–8.3 ppm .

Advanced Research Questions

Q. How do computational methods enhance the design of piperazine derivatives, and what software/tools are recommended?

- Methodological Answer : Quantum chemical calculations (e.g., DFT with Gaussian 16) predict reaction pathways and optimize transition states. Institutions like ICReDD integrate reaction path searches with experimental validation, reducing trial-and-error cycles. For instance, Gibbs free energy calculations (ΔG‡) identify viable intermediates in nucleophilic substitution reactions .

Q. What mechanistic insights explain contradictions in biological activity data for DPP4 inhibition?

- Methodological Answer : Variations in IC₅₀ values may arise from stereoelectronic effects. Substituents on the pyridinyl ring (e.g., methyl groups at the 3-position) alter electron density, affecting binding to DPP4's catalytic site. Competitive inhibition assays (using sitagliptin as a control) and molecular docking (AutoDock Vina) can resolve discrepancies by correlating ligand-receptor interactions with activity .

Q. How do reaction conditions influence regioselectivity in piperazine functionalization?

- Methodological Answer : Regioselectivity in N-alkylation depends on solvent polarity and base strength. For example, using K₂CO₃ in acetonitrile favors mono-alkylation at the less hindered piperazine nitrogen, while stronger bases (e.g., NaH) in THF may lead to bis-alkylation. Kinetic vs. thermodynamic control can be assessed via time-resolved NMR .

Q. What strategies mitigate byproduct formation during dihydrochloride salt synthesis?

- Methodological Answer : Byproducts like unreacted piperazine or over-alkylated derivatives are minimized by slow HCl gas addition in ethanol at 0°C. Recrystallization from hot isopropanol/water (1:3 v/v) improves salt purity. Monitor pH during neutralization (target pH 4–5) to avoid decomposition .

Data Contradiction Analysis

Q. Why do reported solubility values vary across studies, and how can researchers address this?

- Methodological Answer : Discrepancies arise from differences in solvent systems (e.g., aqueous vs. DMSO) and temperature. Use standardized USP methods: Shake-flask experiments at 25°C in PBS (pH 7.4) with UV quantification. Conflicting data may reflect polymorphic forms; characterize crystalline vs. amorphous phases via XRD .

Q. How can conflicting cytotoxicity results in cell-based assays be reconciled?

- Methodological Answer : Variations in cell lines (e.g., HEK293 vs. HepG2) and assay protocols (MTT vs. ATP luminescence) affect outcomes. Normalize data to positive controls (e.g., cisplatin) and validate with orthogonal assays (e.g., flow cytometry for apoptosis). Consider off-target effects by screening against kinase panels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.